molecular formula C7H13N B1324383 N-cyclopropylcyclobutanamine CAS No. 823-13-2

N-cyclopropylcyclobutanamine

Cat. No.: B1324383
CAS No.: 823-13-2
M. Wt: 111.18 g/mol
InChI Key: DJLMNGVZYQJHPJ-UHFFFAOYSA-N
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Description

N-cyclopropylcyclobutanamine is a chemical compound of interest in advanced organic synthesis and medicinal chemistry research. It features both cyclopropyl and cyclobutyl rings, which are key motifs for studying conformational restriction and strain-release reactivity. The high ring strain in these small, saturated carbocycles can be exploited as a driving force to promote the cleavage of typically unreactive carbon-carbon bonds, making them valuable synthons in ring-opening and annulation reactions . In medicinal chemistry, incorporating cyclopropane and cyclobutane rings is a established strategy to enhance the properties of lead compounds. These rings can improve metabolic stability, increase binding affinity by directing key pharmacophore groups, reduce planarity, and fill specific hydrophobic pockets in target enzymes . The unique puckered structure and longer C-C bonds of the cyclobutane ring, in particular, offer distinct advantages for designing novel molecular architectures . Researchers may investigate this compound as a building block for the development of new agrochemicals or pharmaceuticals, given that cyclopropane fragments are widely used in commercial insecticides, fungicides, and herbicides . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropylcyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-6(3-1)8-7-4-5-7/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLMNGVZYQJHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633108
Record name N-Cyclopropylcyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823-13-2
Record name N-Cyclopropylcyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Strategies

Stereoselective and Enantioselective Synthesis Approaches

Achieving high levels of stereocontrol is a paramount challenge in the synthesis of N-cyclopropylcyclobutanamine. Enantioselective synthesis, which produces a specific enantiomer, is crucial for applications in pharmaceutical and materials science. This is accomplished through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and chiral pool synthesis.

Chiral Auxiliary-Mediated Strategies

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to a precursor of either the cyclobutane (B1203170) or cyclopropylamine (B47189) moiety to direct subsequent transformations.

For instance, oxazolidinone auxiliaries, popularized by David Evans, can be acylated with a cyclobutanecarboxylic acid precursor. The steric bulk of the auxiliary then directs the diastereoselective alkylation or amination at the α-position, thereby setting a key stereocenter on the cyclobutane ring. Similarly, auxiliaries like pseudoephedrine and pseudoephenamine can be used to form amides that undergo highly diastereoselective alkylation reactions, which could be adapted to construct a substituted cyclobutane core. nih.gov

Table 1: Examples of Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Key Feature
Evans Oxazolidinones Asymmetric aldol (B89426) reactions, alkylations Forms a rigid imide structure that effectively shields one face of the enolate.
Pseudoephedrine/Pseudoephenamine Asymmetric alkylation to form α-substituted carboxylic acids nih.gov Forms a stable chelated enolate, providing excellent stereocontrol, including for quaternary centers. nih.gov
Camphorsultam Diels-Alder reactions, alkylations, aldol reactions Highly crystalline derivatives often facilitate purification by recrystallization.

Asymmetric Catalysis in Cyclopropyl (B3062369) and Cyclobutane Ring Formation

Asymmetric catalysis is a powerful strategy that utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient for constructing both the cyclobutane and cyclopropane (B1198618) rings required for this compound.

For the cyclobutane moiety, catalytic asymmetric methods can be applied to the functionalization of pre-formed four-membered rings. nih.gov For example, rhodium-catalyzed asymmetric hydrometallation of cyclobutenes with salicylaldehydes provides a modular route to functionally complex and chiral cyclobutanes. nih.gov

For the cyclopropane ring, the metal-catalyzed reaction of diazo compounds with alkenes is one of the most effective strategies. nih.gov Chiral dirhodium complexes are particularly effective catalysts for these transformations. The rhodium-catalyzed reaction of electron-deficient alkenes with aryldiazoacetates using a chiral adamantylglycine-derived catalyst, Rh₂(S-TCPTAD)₄, can achieve high asymmetric induction (up to 98% ee). nih.gov Similarly, Ru(II)-Pheox complexes have been shown to catalyze the asymmetric cyclopropanation of vinylcarbamates with diazoesters, yielding cyclopropylamine derivatives in high yields and with excellent enantioselectivity (up to 99% ee). acs.org

Table 2: Performance of Chiral Catalysts in Asymmetric Cyclopropanation

Catalyst Substrates Diastereoselectivity (dr) Enantioselectivity (ee) Yield
Rh₂(S-TCPTAD)₄ Electron-deficient alkenes + aryldiazoacetates Single diastereomer Up to 98% 71%
Ru(II)-Pheox Vinylcarbamates + diazoesters Up to 96:4 Up to 99% High

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. wikipedia.org This strategy leverages the inherent chirality of molecules from nature, such as terpenes, amino acids, or sugars, to construct complex chiral targets. wikipedia.org

For a molecule like this compound, natural products containing a cyclobutane ring, such as (−)-α-pinene or (−)-verbenone, could serve as ideal starting materials. doi.org For example, chiral cyclobutyl dehydro amino acids can be synthesized from these terpenes. Subsequent highly stereoselective cyclopropanation of the dehydroamino acid with diazomethane (B1218177) can then install the cyclopropyl group. In this approach, the existing chirality of the cyclobutane moiety, derived from the natural product, directs the facial selectivity of the cycloaddition, leading to a single diastereomer of the final product. doi.org

Novel Cyclization and Ring-Modification Strategies

The construction of the strained cyclobutane and cyclopropane rings requires specialized synthetic methods. Modern organic synthesis has seen the development of novel cyclization and ring-modification strategies that offer high efficiency and control.

Formation of the Cyclobutane Core via Advanced Cycloaddition Reactions (e.g., Photochemical [2+2] Cycloadditions, Tandem Cyclizations)

The [2+2] cycloaddition of two alkene units is arguably the most direct and powerful method for constructing cyclobutane rings. nih.gov Photochemical [2+2] cycloadditions, in particular, are widely used. acs.orgresearchgate.net Traditionally, these reactions required high-energy UV light, which limited functional group tolerance. nih.gov Modern advancements employ visible-light organophotocatalysis, which allows the reaction to proceed under milder conditions. For example, an organic cyanoarene photocatalyst can mediate the [2+2] cycloaddition of electron-deficient styrenes to produce cyclobutane products in good yields. nih.gov

Tandem reactions, where multiple bond-forming events occur in a single operation, provide an efficient pathway to complex molecular architectures. A cyclobutane core can be formed through a tandem ring-opening/intramolecular [2+2] cycloaddition sequence. For instance, reacting a thiazoline (B8809763) fused 2-pyridone with propargyl bromide can trigger a sequence involving ring opening, in situ allene (B1206475) formation, and a subsequent intramolecular [2+2] cycloaddition to furnish a cyclobutane-fused scaffold. nih.gov

Introduction of the Cyclopropyl Moiety through Specialized Carbene or Carbenoid Chemistry (e.g., Directed Cyclopropanations, Rhodium-Catalyzed Carbenoid Insertions)

The introduction of the cyclopropyl group is commonly achieved through the reaction of an alkene with a carbene or a metal-stabilized carbenoid. wikipedia.org Transition metal catalysis, particularly with rhodium(II) complexes, is a cornerstone of modern cyclopropanation chemistry. wikipedia.orgresearchgate.net

The mechanism involves the reaction of a diazo compound, such as ethyl diazoacetate, with a rhodium(II) catalyst to generate a rhodium-carbene intermediate. wikipedia.org This electrophilic species then reacts with an alkene in a concerted, asynchronous manner to form the cyclopropane ring, typically with retention of the alkene's stereochemistry. wikipedia.org Dirhodium tetraacetate and its derivatives are common catalysts for this transformation. wikipedia.org The development of chiral rhodium catalysts has enabled highly enantioselective cyclopropanations, making it possible to introduce the cyclopropyl group with precise stereochemical control. nih.gov These reactions are effective for a wide range of alkenes, including those that are electron-rich, neutral, or electron-poor. nih.govwikipedia.org

Table 3: Common Catalysts in Carbene-Mediated Cyclopropanation

Catalyst System Carbene Precursor Key Features
Dirhodium Tetraacetate Diazoacetates Highly efficient for a broad range of olefins. wikipedia.org
Chiral Dirhodium Carboxylates (e.g., Rh₂(S-TCPTAD)₄) Aryl- and vinyldiazoacetates Enables highly enantioselective cyclopropanation of electron-deficient alkenes. nih.gov
Copper(I) with Chiral Ligands Diazoacetates A classic system for asymmetric cyclopropanation.

Ring-Opening/Ring-Expansion/Contraction Pathways

The inherent ring strain of cyclopropane and cyclobutane derivatives makes them valuable intermediates in organic synthesis, amenable to various rearrangement reactions. nih.govbaranlab.org These pathways offer strategic advantages for constructing the this compound skeleton.

Ring-Expansion: The synthesis of the cyclobutane core can be achieved through the ring expansion of more readily available cyclopropane precursors. nih.gov For instance, the acid-catalyzed ring expansion of cyclopropyl carbinols can lead to cyclobutanone (B123998), a key intermediate. organic-chemistry.org A protio-semipinacol ring-expansion of tertiary vinylic cyclopropyl alcohols, catalyzed by a chiral dual-hydrogen-bond donor and hydrogen chloride, can produce cyclobutanones with excellent enantioselectivity. organic-chemistry.org These cyclobutanone products can then be functionalized to introduce the amine group.

Ring-Opening: While seemingly counterintuitive for synthesis, controlled ring-opening of cyclopropylamine derivatives can be a strategic step. chemistryviews.orgnih.govchemrxiv.orgacs.org For example, oxidative ring-opening of N-cyclopropylamides using electrochemical methods can yield 1,3-oxazines, which can be further manipulated. chemistryviews.org The reactivity of the cyclopropyl group in cyclopropylamines makes them versatile building blocks for more complex structures. chemistryviews.orgacs.org

Ring-Contraction: A two-step continuous flow process has been developed for the synthesis of 1,1-cyclopropane aminoketones, which involves a photocyclization of 1,2-diketones to 2-hydroxycylobutanones, followed by a reaction with amines that proceeds via a tandem condensation and C4–C3 ring-contraction. rsc.org This highlights how ring-contraction can be a viable, albeit less direct, pathway to related structures.

PathwayPrecursor TypeKey Intermediate/ProductRelevance to this compound
Ring-Expansion Cyclopropyl carbinolsCyclobutanoneSynthesis of the cyclobutane ring. nih.govorganic-chemistry.org
Ring-Opening N-cyclopropylamides1,3-oxazinesFunctionalization of the cyclopropylamine moiety. chemistryviews.org
Ring-Contraction 2-HydroxycyclobutanonesCyclopropylaminesAlternative synthesis of the cyclopropylamine moiety. rsc.org

Amine Functionalization Techniques

Incorporating the nitrogen atom is a critical step in the synthesis of this compound. Several robust methods are available for this transformation.

Reductive Amination Strategies

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds, often avoiding the overalkylation issues seen with direct alkylation. harvard.edu The process involves the reaction of a carbonyl compound (a ketone or aldehyde) with an amine to form an imine or iminium ion intermediate, which is then reduced to the target amine. harvard.edumasterorganicchemistry.comyoutube.com

For the synthesis of this compound, this could involve the reaction of cyclobutanone with cyclopropylamine. The reaction is typically catalyzed by a mild acid to facilitate the formation of the imine intermediate. harvard.eduyoutube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common because they are mild enough to selectively reduce the iminium ion in the presence of the starting ketone. harvard.edumasterorganicchemistry.com

Key Reducing Agents in Reductive Amination

Reducing Agent Key Features
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines/iminium ions in the presence of aldehydes/ketones; effective at mildly acidic pH. harvard.edumasterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A milder and less toxic alternative to NaBH₃CN; effective for a wide range of substrates. harvard.edu
Hydrogen (H₂) with a Metal Catalyst (e.g., Pd/C) A classic reduction method, though it may require higher pressures and can sometimes lead to side reactions. youtube.com

| Borane (BH₃) | Can effectively reduce imines and iminium ions. youtube.com |

Biocatalytic reductive amination, using enzymes like amine dehydrogenases (AmDHs) or imine reductases (IReds), represents a greener alternative, often providing high stereoselectivity under mild conditions. mdpi.comfrontiersin.orgmdpi.com

Nucleophilic Substitution Reactions for Amine Incorporation

Nucleophilic substitution provides another direct route to forming the C-N bond. youtube.com This strategy involves the reaction of a nucleophilic amine with a substrate containing a suitable leaving group. fiveable.me

Alkylation of Amines: In this approach, cyclopropylamine could act as the nucleophile, attacking a cyclobutane ring bearing a good leaving group (e.g., a halide like bromide or a sulfonate like tosylate). However, a significant drawback of direct alkylation is the potential for overalkylation, where the secondary amine product (this compound) reacts further to form a tertiary amine and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.com

Gabriel Synthesis Variants: To circumvent the issue of overalkylation, variants of the Gabriel synthesis can be employed. This method uses a phthalimide (B116566) anion or a related nitrogen nucleophile to displace a leaving group. The resulting N-alkyl phthalimide is then hydrolyzed (classically with hydrazine) to release the primary amine. masterorganicchemistry.com While the classic Gabriel synthesis yields primary amines, modifications can be adapted for secondary amine synthesis.

Imine and Enamine Mediated Transformations

Imines and enamines are key intermediates in amine synthesis. youtube.comyoutube.com As discussed under reductive amination, the formation of an imine from a primary amine and a carbonyl compound is a pivotal step. libretexts.org

Imine Formation: The reaction between cyclobutanone and cyclopropylamine under mildly acidic conditions (pH 4-5 is often optimal) reversibly forms a cyclopropyl-substituted imine. libretexts.orglibretexts.org This intermediate is not typically isolated but is reduced in situ to the final secondary amine. youtube.com

Enamine Formation: Secondary amines react with ketones or aldehydes to form enamines. youtube.comlibretexts.org While not directly leading to this compound, enamine chemistry is a powerful tool for functionalizing the α-carbon of carbonyl compounds, which could be a strategic step in a more complex synthesis of a substituted cyclobutanamine precursor.

Protecting Group Strategies and Orthogonal Deprotection

In multi-step syntheses, it is often necessary to temporarily mask a reactive functional group, such as an amine, to prevent it from interfering with reactions elsewhere in the molecule. jocpr.comchemistrytalk.org The choice of protecting group is critical, as it must be stable to the reaction conditions and easily removable in high yield without affecting other parts of the molecule. chemistrytalk.org

Common amine protecting groups include carbamates like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.comnih.gov

Orthogonal deprotection is a powerful strategy that allows for the selective removal of one protecting group in the presence of others. wikipedia.orgorganic-chemistry.org This is achieved by choosing groups that are cleaved under different, non-interfering conditions. wikipedia.org For example, a molecule could contain a Boc-protected amine and a Cbz-protected amine. The Boc group can be removed with acid (like trifluoroacetic acid), while the Cbz group is stable to these conditions but can be cleaved by hydrogenolysis. masterorganicchemistry.com This allows for the sequential unmasking and reaction of different amine groups within the same molecule.

Common Amine Protecting Groups and Their Orthogonal Deprotection Conditions

Protecting Group Abbreviation Deprotection Condition
tert-Butoxycarbonyl Boc Acidic conditions (e.g., TFA, HCl) masterorganicchemistry.comorganic-chemistry.org
Benzyloxycarbonyl Cbz or Z Catalytic Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.com
9-Fluorenylmethyloxycarbonyl Fmoc Basic conditions (e.g., Piperidine) masterorganicchemistry.comwikipedia.org

Sustainable Synthesis Approaches

Modern synthetic chemistry emphasizes the development of more environmentally friendly and efficient processes. For a target like this compound, integrating sustainable approaches like flow chemistry and biocatalysis is highly desirable.

Flow Chemistry: Conducting reactions in a continuous flow reactor instead of a traditional batch setup offers numerous advantages, including improved heat and mass transfer, enhanced safety, and easier scalability. nih.gov Photochemical reactions, such as [2+2] cycloadditions to form cyclobutane rings, are particularly well-suited to flow chemistry, where precise control over irradiation time and temperature can lead to higher yields and purities. ucd.iealmacgroup.com The synthesis of cyclobutane precursors and even ring-contraction reactions to form cyclopropanes have been successfully adapted to flow systems. rsc.orgresearchgate.net

Biocatalysis Integration: The use of enzymes as catalysts offers unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions. mdpi.comhims-biocat.eu For amine synthesis, several classes of enzymes are highly relevant:

Transaminases (TAs): Catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate.

Imine Reductases (IReds) and Reductive Aminases (RedAms): Catalyze the asymmetric reduction of imines, which can be formed in situ from a ketone and an amine. mdpi.commdpi.comresearchgate.net

Amine Dehydrogenases (AmDHs): Enable the synthesis of chiral amines from ketones via asymmetric reductive amination using ammonia (B1221849) as the amine source. frontiersin.orgresearchgate.net

Integrating biocatalysis can significantly reduce the environmental impact of a synthesis by replacing heavy-metal catalysts and harsh reagents with biodegradable enzymes operating in water. mdpi.com

Elucidation of Chemical Reactivity and Reaction Mechanisms

Nucleophilic Reactivity of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the secondary amine group is the primary center of nucleophilicity in N-cyclopropylcyclobutanamine, making it an effective electron pair donor. youtube.com This characteristic enables the molecule to participate in a variety of fundamental organic reactions, including nucleophilic additions and substitutions.

Nucleophilic addition reactions involve the attack of the amine's lone pair on an electrophilic double or triple bond, leading to the breaking of the π-bond. wikipedia.orgmasterorganicchemistry.com

Imine Formation: When reacted with aldehydes or ketones under mildly acidic conditions, this compound is expected to undergo nucleophilic addition to the carbonyl carbon. masterorganicchemistry.comlibretexts.org However, because it is a secondary amine, the reaction proceeds to form an enamine rather than an imine. The mechanism begins with the nucleophilic attack on the carbonyl, followed by proton transfers to form a carbinolamine intermediate. libretexts.orgyoutube.com Subsequent acid-catalyzed elimination of water generates a resonance-stabilized iminium ion. youtube.com A base then removes a proton from an adjacent carbon (the alpha-carbon), yielding the neutral enamine product. youtube.com

Acylations: Acylation involves the reaction of the amine with a carboxylic acid derivative, typically an acyl chloride or anhydride (B1165640). This is a nucleophilic acyl substitution reaction. youtube.com The nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acylating agent. youtube.com This is followed by the elimination of the leaving group (e.g., chloride), resulting in the formation of a stable N,N-disubstituted amide, specifically N-cyclopropyl-N-cyclobutylacetamide if acetyl chloride is used. Due to the basicity of the amine, a second equivalent is often required to act as a base and neutralize the acid byproduct (e.g., HCl). youtube.com

Table 1: Nucleophilic Addition Reactions of this compound
Reaction TypeElectrophile ExampleKey IntermediateFinal Product Type
Enamine FormationAldehyde/KetoneIminium IonEnamine
AcylationAcyl ChlorideTetrahedral IntermediateAmide

Nucleophilic substitution reactions involve a nucleophile replacing a leaving group on a substrate molecule. wikipedia.org this compound can act as the nucleophile in these reactions, attacking an electrophilic carbon center.

The two primary mechanisms for nucleophilic substitution are SN1 and SN2. chemistrysteps.comyoutube.com

SN2 (Substitution Nucleophilic Bimolecular): This is a single-step, concerted reaction where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. lumenlearning.com The reaction rate depends on the concentration of both the nucleophile and the substrate. ulethbridge.ca SN2 reactions are sensitive to steric hindrance; they are favored at unhindered (methyl and primary) carbon centers and result in an inversion of stereochemistry. libretexts.orgmasterorganicchemistry.com this compound, as a moderately hindered secondary amine, can act as a nucleophile in SN2 reactions with suitable substrates like primary alkyl halides.

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step process that proceeds through a carbocation intermediate. lumenlearning.com The rate-determining first step is the departure of the leaving group to form the carbocation. youtube.com The reaction rate depends only on the substrate concentration. SN1 reactions are favored for substrates that can form stable carbocations (tertiary, allylic, benzylic) and in the presence of polar protic solvents. masterorganicchemistry.comlibretexts.org The nucleophile attacks the planar carbocation in the second step, typically leading to a racemic mixture of products if the carbon is a stereocenter. chemistrysteps.com

Table 2: Comparison of SN1 and SN2 Reaction Pathways
CharacteristicSN1 MechanismSN2 Mechanism
KineticsFirst-order (rate = k[Substrate])Second-order (rate = k[Substrate][Nucleophile])
MechanismTwo steps, involves carbocation intermediateOne step, concerted
Substrate StructureFavored for 3°, allylic, benzylicFavored for methyl, 1°, 2°
StereochemistryRacemizationInversion of configuration
NucleophileWeak nucleophiles are effectiveStrong nucleophiles are required

Electrophilic Reactivity of this compound Derivatives

While the amine itself is nucleophilic, its derivatives can exhibit electrophilic character. A key example is the formation of an N-haloamine, such as N-chloro-N-cyclopropylcyclobutanamine, by treatment with an N-halosuccinimide. The N-Cl bond makes the nitrogen atom an electrophilic center. Such N-haloamines can undergo rearrangement reactions, particularly when structural features like ring strain are present. acs.org In a process analogous to the Hofmann-Löffler-Freytag reaction, the N-haloamine could undergo intramolecular hydrogen abstraction, but a more likely pathway given the strained rings involves rearrangement. For instance, treatment of N-halo aminals of cyclobutane (B1203170) has been shown to result in cyclobutane ring expansion through a 1,2-carbon-to-nitrogen migration. acs.org This suggests that derivatives of this compound could serve as precursors to more complex heterocyclic systems.

Transformations Involving the Cyclobutane Ring

The cyclobutane ring is characterized by significant ring strain due to deviations from the ideal tetrahedral bond angle of 109.5° and torsional strain from eclipsing interactions. masterorganicchemistry.com This inherent strain is a thermodynamic driving force for reactions that lead to ring-opening or rearrangement into more stable five- or six-membered rings. chemistrysteps.comresearchgate.net

Thermal and Photochemical Reactions: Four-membered rings can undergo cleavage under thermal or photochemical conditions. researchgate.net Thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules but can occur under specific conditions, while photochemical [2+2] cycloadditions are a common method for forming cyclobutane rings and can be reversible. nih.govyoutube.comacs.org Photochemical activation of this compound or its derivatives could potentially lead to ring-opening via cleavage of a C-C bond in the cyclobutane ring, generating a diradical intermediate that could undergo further reactions. nih.gov

Acid-Catalyzed Rearrangements: The formation of a carbocation adjacent to or on the cyclobutane ring can trigger a ring-expansion rearrangement. chemistrysteps.com For example, if a leaving group were present on the cyclobutane ring of an this compound derivative, its departure in an SN1-type process would form a cyclobutyl carbocation. This unstable intermediate would likely rearrange, expanding the four-membered ring to a more stable five-membered cyclopentyl ring. chemistrysteps.com This transformation is driven by the relief of ring strain.

Modern synthetic methods allow for the direct functionalization of C-H bonds, including those on sp³-hybridized carbons of a cyclobutane ring. nih.gov The amine group in this compound can be converted into a directing group, such as an amide or a picolinamide. This directing group can coordinate to a transition metal catalyst (e.g., palladium), bringing the catalyst into proximity with specific C-H bonds on the cyclobutane core. nih.gov This strategy enables regioselective arylation, olefination, or other coupling reactions, allowing for the synthesis of highly substituted cyclobutane derivatives. nih.govmdpi.com Furthermore, bicyclobutanes, which can be seen as related strained systems, undergo ring-opening reactions with various nucleophiles under copper catalysis to yield highly functionalized cyclobutanes, highlighting the utility of strained rings in accessing diverse chemical structures. researchgate.net

Transformations Involving the Cyclopropyl (B3062369) Ring

The cyclopropyl group attached to the nitrogen atom in this compound is not merely a sterically bulky substituent; its inherent ring strain and unique electronic properties make it a reactive center susceptible to specific transformations. The reactivity is particularly evident in enzymatic systems and under conditions that favor radical intermediates.

The fate of the cyclopropyl group during metabolic N-dealkylation is highly dependent on the enzymatic system and the underlying reaction mechanism. While N-dealkylation is a common metabolic pathway for many amine-containing compounds, the presence of a cyclopropyl ring introduces unique, mechanism-dependent reaction channels. ku.edumdpi.com Studies on model N-cyclopropylamines, such as N-cyclopropyl-N-methylaniline, provide significant insight into these processes.

When oxidized by enzymes that operate via a Single Electron Transfer (SET) mechanism, such as horseradish peroxidase (HRP), the cyclopropyl ring undergoes exclusive fragmentation. nih.govresearchgate.net The process is initiated by the formation of a highly reactive aminium cation radical. nih.gov This intermediate rapidly leads to the opening of the three-membered ring, generating a distonic cation radical, which prevents the reformation of the cyclopropyl structure. nih.govresearchgate.net Subsequent reactions of this ring-opened intermediate can lead to complex products. For instance, in the HRP-catalyzed oxidation of N-cyclopropyl-N-methylaniline, the reaction yields N-methylaniline, beta-hydroxypropionic acid, and N-methylquinolinium, demonstrating a complete and irreversible destruction of the cyclopropyl moiety. nih.gov

In stark contrast, when N-cyclopropylamines are metabolized by certain cytochrome P450 (P450) enzymes, the reaction can proceed through a Hydrogen Atom Transfer (HAT) mechanism. ku.edu In this pathway, ring-opening is avoided. Instead of the cyclopropyl ring fragmenting, the P450-mediated oxidation of N-cyclopropyl-N-methylaniline yields formaldehyde and cyclopropanone hydrate, indicating that the cyclopropyl ring remains intact throughout the N-dealkylation process. ku.edu This mechanistic dichotomy highlights the cyclopropyl group as a powerful probe for distinguishing between SET and HAT pathways in enzymatic amine oxidations. ku.edu

Table 1: Comparison of Enzymatic N-Dealkylation Fates for a Model N-Cyclopropylamine

Enzymatic SystemProposed MechanismFate of Cyclopropyl RingKey Products Observed
Horseradish Peroxidase (HRP)Single Electron Transfer (SET)Ring-Opening / Fragmentationbeta-hydroxypropionic acid, N-methylquinolinium nih.gov
Cytochrome P450 (P450)Hydrogen Atom Transfer (HAT)Ring Integrity MaintainedCyclopropanone hydrate, Formaldehyde ku.edu

While direct evidence for carbenoid reactivity of this compound is not extensively documented, the inherent properties of the cyclopropyl ring suggest a potential for such transformations. The high degree of s-character in the C-C bonds and the associated ring strain give the cyclopropane (B1198618) ring electronic properties that resemble those of an alkene. This "pi-character" makes the ring susceptible to reactions that typically involve double bonds.

In principle, the cyclopropyl group could participate in reactions with metal carbenoids or serve as a precursor to carbene-like intermediates under specific synthetic conditions, such as in the presence of transition metal catalysts. rsc.org Such reactivity could lead to novel molecular scaffolds through ring expansion, insertion, or rearrangement reactions. These potential reactivity extensions, while speculative for this specific molecule, represent a logical area for synthetic exploration based on the fundamental chemical nature of the cyclopropyl moiety.

Radical Mechanisms and Single Electron Transfer (SET) Processes

The chemical behavior of this compound is significantly influenced by radical mechanisms, particularly those initiated by Single Electron Transfer (SET). nih.gov A SET event involves the transfer of a single electron from the amine's nitrogen atom to an oxidizing agent, a process that generates a highly reactive aminium cation radical intermediate. nih.govlibretexts.org This radical initiation is a key step in the ring-opening reactions observed during certain enzymatic oxidations. nih.govresearchgate.net

The formation of the aminium radical is the gateway to the unique reactivity of the N-cyclopropyl group. nih.gov The subsequent fragmentation of the cyclopropyl ring is an irreversible process that generates a carbon-centered radical, which is more stable due to delocalization. researchgate.net This radical cascade, triggered by an initial SET event, distinguishes the reactivity of N-cyclopropylamines from other alkylamines where such ring systems are absent. researchgate.netresearchgate.net The stability of the resulting radical species and the irreversibility of the ring-opening step are powerful driving forces for this reaction pathway.

Table 2: Key Steps in the SET-Initiated Radical Fragmentation of an N-Cyclopropylamine

StepDescriptionKey Intermediate
1. InitiationOne-electron oxidation of the nitrogen lone pair.Aminium cation radical nih.gov
2. PropagationRapid and irreversible fragmentation of the strained cyclopropyl ring.Distonic (carbon-centered) cation radical nih.govresearchgate.net
3. Termination/Product FormationFurther reaction of the carbon-centered radical with other species (e.g., oxygen, intramolecular cyclization).Various ring-opened products nih.gov

Acid-Base Properties and Salt Formation in Organic Media

As a secondary amine, this compound possesses basic properties due to the lone pair of electrons on the nitrogen atom. This lone pair can readily accept a proton (H+) from an acid, leading to the formation of a substituted ammonium (B1175870) salt. In various organic media, the compound will react with both inorganic and organic acids in a typical acid-base neutralization reaction. libretexts.org

The resulting salts are ionic compounds and often exhibit significantly different physical properties compared to the free base, most notably increased solubility in polar solvents and higher melting points. The ability to form salts is critical for the isolation, purification, and handling of the compound in a laboratory or industrial setting. The specific properties of the salt depend on the counter-ion from the acid used.

Table 3: Examples of Salt Formation with this compound

Acid UsedResulting Salt NameSalt Type
Hydrochloric Acid (HCl)N-cyclopropylcyclobutylammonium chlorideInorganic
Sulfuric Acid (H₂SO₄)N-cyclopropylcyclobutylammonium sulfateInorganic
Acetic Acid (CH₃COOH)N-cyclopropylcyclobutylammonium acetateOrganic
p-Toluenesulfonic Acid (TsOH)N-cyclopropylcyclobutylammonium p-toluenesulfonateOrganic

Advanced Spectroscopic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

For a molecule like N-cyclopropylcyclobutanamine, a suite of two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another. For instance, it would show the correlations between the methine proton on the cyclobutane (B1203170) ring and its neighboring methylene (B1212753) protons, as well as the connectivity within the cyclopropyl (B3062369) ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. Each peak in the 2D spectrum would link a specific proton signal to its attached carbon, allowing for the definitive assignment of each CH, CH₂, and CH₃ group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the cyclopropyl and cyclobutane rings.

Hypothetical ¹H and ¹³C NMR Data Table

Without experimental data, a hypothetical table can illustrate the expected signals. Chemical shifts are highly dependent on the solvent and other experimental conditions.

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
N-HBroad singletN/A-To adjacent C atoms on both rings
Cyclobutane-CH (α to N)Multiplet50-60With adjacent cyclobutane CH₂ protonsTo cyclopropyl CH, other cyclobutane carbons
Cyclobutane-CH₂ (β)Multiplet20-30With cyclobutane CH and other β-CH₂ protonsTo all other cyclobutane carbons
Cyclobutane-CH₂ (γ)Multiplet10-20With adjacent cyclobutane β-CH₂ protonsTo adjacent cyclobutane carbons
Cyclopropyl-CH (α to N)Multiplet30-40With adjacent cyclopropyl CH₂ protonsTo cyclobutane CH, other cyclopropyl carbons
Cyclopropyl-CH₂Multiplet0-10With cyclopropyl CH and other geminal/vicinal protonsTo all other cyclopropyl carbons

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Solid-State NMR Applications for Polymorph and Conformation Studies

While solution-state NMR provides information on the average structure in a solvent, solid-state NMR (ssNMR) can analyze the molecule in its crystalline or amorphous solid form. This technique is particularly useful for:

Polymorphism: Identifying different crystalline forms (polymorphs) of this compound, which can have different physical properties.

Conformational Analysis: Determining the precise molecular conformation and intermolecular packing arrangements in the solid state, which are averaged out in solution.

Dynamic NMR for Conformational Equilibria

Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures. This technique would be used to investigate conformational dynamics, such as the ring-puckering of the cyclobutane ring or restricted rotation around the C-N bonds. By analyzing changes in the spectral lineshapes with temperature, the energy barriers for these conformational changes could be calculated.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignment

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy: These techniques are complementary. FT-IR is sensitive to vibrations that cause a change in the dipole moment (e.g., C-N, N-H stretching), while FT-Raman detects vibrations that cause a change in polarizability (e.g., C-C bonds in the rings). The combination of both would provide a comprehensive vibrational profile of this compound.

Expected Vibrational Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)
N-H Stretch3300 - 3500Medium-WeakWeak
C-H Stretch (Cyclobutane)2850 - 3000StrongStrong
C-H Stretch (Cyclopropyl)3000 - 3100StrongStrong
N-H Bend1590 - 1650MediumWeak
C-N Stretch1000 - 1250MediumMedium
Ring Vibrations800 - 1200Medium-StrongMedium-Strong

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Isotopic Labeling and Vibrational Mode Analysis

To confirm the assignment of specific vibrational bands, isotopic labeling could be employed. For example, substituting the amine proton with deuterium (B1214612) (N-D) would cause the N-H stretching and bending bands to shift to lower frequencies, confirming their original assignment. Computational methods, such as Density Functional Theory (DFT), would also be used to calculate the theoretical vibrational spectrum to aid in the assignment of experimental bands.

High-Resolution Mass Spectrometry (HRMS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass analysis, differentiating ions based on their size, shape, and charge as they drift through a gas-filled chamber. nih.govnih.gov This technique provides a collision cross-section (CCS) value, which is a measure of the ion's rotational average projected area and is indicative of its three-dimensional shape. acs.org

For a flexible molecule like this compound, IMS-MS could be instrumental in identifying and characterizing different gas-phase conformers. The cyclobutane ring is known for its puckered conformation, and the orientation of the N-cyclopropyl group relative to the cyclobutane ring can lead to distinct conformers (e.g., equatorial vs. axial-like orientations). These different spatial arrangements would experience different degrees of interaction with the drift gas, resulting in distinct drift times and therefore different CCS values. mdpi.com This allows for the separation of conformers that are isobaric (same mass-to-charge ratio).

While specific experimental data for this compound is not available, a hypothetical IMS-MS experiment could distinguish between a more compact, folded conformer and a more extended one.

Table 2: Hypothetical Ion Mobility Data for Conformers of this compound

Ion (m/z)Proposed ConformerHypothetical Drift Time (ms)Hypothetical CCS (Ų) in N₂Description
112 ([M+H]⁺)Conformer A (Extended)10.5135.2A more open structure with minimal intramolecular interaction.
112 ([M+H]⁺)Conformer B (Compact)10.1130.8A more folded structure, resulting in a smaller collision cross-section.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com This technique can provide accurate bond lengths, bond angles, and torsional angles, revealing the solid-state conformation and intermolecular interactions, such as hydrogen bonding. For chiral molecules that crystallize in a non-centrosymmetric space group, X-ray crystallography can also be used to determine the absolute configuration.

No crystal structure for this compound has been reported in the crystallographic literature. However, the crystal structure of the closely related compound, cyclobutylamine (B51885), has been determined as a hemihydrate. researchgate.net It crystallizes in the monoclinic space group P2₁/n, with the asymmetric unit consisting of two cyclobutylamine molecules bridged by a water molecule through hydrogen bonds. researchgate.net

Should this compound be crystallized, a similar analysis would be performed. The data obtained would be crucial for understanding the preferred conformation of the puckered cyclobutane ring and the relative orientation of the cyclopropyl substituent in the solid state.

Table 3: Representative Crystallographic Data Based on Analogous Structures (Cyclobutylamine Hemihydrate)

ParameterIllustrative Value (from Cyclobutylamine Hemihydrate researchgate.net)
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)14.048
b (Å)5.209
c (Å)14.489
β (°)97.369
Volume (ų)1051.5
Z (molecules/unit cell)8

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD) for Stereochemical Assignment and Conformational Analysis

This compound is a chiral molecule, with the stereocenter located at the carbon of the cyclobutane ring attached to the amino group. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral sample. acs.org It is highly sensitive to the stereochemistry and conformation of molecules. nih.gov

The ECD spectrum of this compound would be characterized by Cotton effects (positive or negative bands) corresponding to its electronic transitions. Enantiomers of a chiral compound produce mirror-image ECD spectra, allowing for unambiguous assignment of the absolute configuration by comparing the experimental spectrum to a theoretically calculated spectrum for a known configuration (e.g., R or S). bath.ac.uk

The primary chromophore in this compound is the secondary amine. Saturated amines typically exhibit a weak electronic transition in the far-UV region (around 200-220 nm) corresponding to the promotion of a non-bonding electron (n) from the nitrogen lone pair to an anti-bonding sigma orbital (σ). The sign and intensity of the Cotton effect for this n → σ transition would be highly dependent on the spatial arrangement of the atoms around the nitrogen, making ECD a sensitive probe of the molecule's conformation.

Table 4: Hypothetical ECD Spectral Data for Enantiomers of this compound

Enantiomerλmax (nm)Δε (L·mol⁻¹·cm⁻¹)TransitionCotton Effect Sign
(R)-N-cyclopropylcyclobutanamine215+0.85n → σPositive
(S)-N-cyclopropylcyclobutanamine215-0.85n → σNegative

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. uomustansiriyah.edu.iq The chromophores within a molecule determine the wavelengths at which it absorbs light.

This compound is a saturated aliphatic amine. Molecules containing only sigma (σ) bonds and lone pairs (n electrons) but no pi (π) bonds have limited UV-Vis activity in the standard range (200-800 nm). libretexts.orgmasterorganicchemistry.com The nitrogen atom's lone pair of electrons can be excited to an anti-bonding sigma orbital (n → σ* transition). youtube.com These transitions are generally of high energy and thus occur at short wavelengths, typically below 220 nm in the far-UV or vacuum-UV region. libretexts.org Furthermore, n → σ* transitions are characteristically weak, with low molar absorptivity (ε) values. Consequently, the UV-Vis spectrum of this compound is expected to show only weak end absorption at the lower limit of conventional spectrophotometers.

Table 5: Expected UV-Vis Absorption Data for this compound

ChromophoreElectronic TransitionExpected λmax (nm)Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Solvent
Secondary Amine (N-H)n → σ*~210 - 220< 500Hexane

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding information about its energy and electronic properties. Methods such as Density Functional Theory (DFT), ab initio, and semi-empirical approaches are used, each offering a different balance between computational cost and accuracy. DFT is often favored for its excellent balance, while ab initio methods provide high accuracy at a greater computational expense. Semi-empirical methods are much faster and suitable for very large systems, though they rely on parameters derived from experimental data. arxiv.org

Geometry Optimization, Conformational Analysis, and Isomer Stability

Geometry optimization is a computational procedure to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium structure. youtube.comscm.com For N-cyclopropylcyclobutanamine, this process would identify the most stable bond lengths, bond angles, and dihedral angles.

A key aspect of this analysis is exploring different conformers. The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to relieve angle strain. The N-cyclopropyl group can be attached to this ring in two primary positions: axial or equatorial. A conformational analysis would involve calculating the energies of these different arrangements to determine which is more stable. Generally, for substituted cycloalkanes, the equatorial position is favored to minimize steric hindrance. youtube.com The relative stability of these isomers can be quantified by comparing their computed electronic energies.

Table 1: Hypothetical Relative Energies of this compound Conformers
ConformerMethod/Basis SetRelative Energy (kcal/mol)
EquatorialB3LYP/6-31G(d)0.00 (Reference)
AxialB3LYP/6-31G(d)+1.5

Note: This table is illustrative. The energy difference between axial and equatorial conformers depends on the specific computational method and basis set used.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution, NBO Analysis)

Understanding the electronic structure of this compound provides insight into its reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will react. The HOMO, which for an amine is typically centered on the nitrogen's lone pair, acts as an electron donor in reactions with electrophiles. The LUMO represents the region where the molecule can accept electrons from a nucleophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Charge Distribution and NBO Analysis: Natural Bond Orbital (NBO) analysis is a method to translate the complex, delocalized molecular orbitals from a calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.defaccts.de This analysis provides natural atomic charges, revealing the distribution of electron density across the molecule. For this compound, NBO analysis would quantify the negative charge on the nitrogen atom, confirming its basic and nucleophilic character. It also details the composition of the bonds in terms of atomic hybrids (e.g., sp³, sp²). uni-muenchen.dersc.org

Table 2: Hypothetical NBO Partial Atomic Charges for this compound
AtomNBO Charge (a.u.)
N (Amine)-0.85
C (Cyclobutyl, attached to N)+0.25
C (Cyclopropyl, attached to N)+0.20
H (on N)+0.40

Note: This table provides a hypothetical representation of charge distribution. Actual values depend on the level of theory.

Reaction Mechanism Elucidation and Transition State Characterization

Quantum chemical calculations are invaluable for mapping the entire energy landscape of a chemical reaction. acs.org For instance, the N-alkylation of this compound with an alkyl halide could be studied. acs.orglu.senih.gov Calculations would identify the structures and energies of the reactants, products, any intermediates, and, crucially, the transition state (TS). The transition state is the highest energy point along the reaction pathway, and its energy relative to the reactants determines the activation energy and, therefore, the reaction rate. By characterizing the transition state, chemists can understand the detailed mechanism of bond-making and bond-breaking. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, Vibrational Frequencies, UV-Vis spectra)

Computational methods can predict various spectroscopic properties, which is useful for structure verification and interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. liverpool.ac.uknih.gov These predictions are based on calculating the magnetic shielding around each nucleus. For this compound, this would help assign signals to specific protons and carbons in the cyclopropyl (B3062369) and cyclobutyl rings, which can have complex and overlapping spectra. dtic.mil

Vibrational Frequencies: The calculation of vibrational frequencies allows for the prediction of an infrared (IR) spectrum. dtic.milarxiv.org Each calculated frequency corresponds to a specific molecular motion (e.g., N-H stretch, C-H bend). These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. It's common practice to apply scaling factors to the calculated harmonic frequencies to better match experimental anharmonic values. acs.orgnih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption. nih.gov For a saturated amine like this compound, strong absorptions would be predicted only in the far UV region, corresponding to n → σ* transitions.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data
ParameterPredicted ValueExperimental Value
¹H NMR Shift (N-H )1.5 ppm1.4 ppm
¹³C NMR Shift (C -N, cyclobutyl)55 ppm54 ppm
IR Frequency (N-H stretch)3350 cm⁻¹3310 cm⁻¹
UV-Vis λmax195 nm198 nm

Note: This table is for illustrative purposes to show the typical agreement between predicted and experimental values.

Aromaticity and Strain Energy Analysis of Cyclic Systems

Aromaticity is a property of cyclic, planar systems with conjugated pi bonds and is not relevant to the aliphatic structure of this compound.

However, strain energy is a critical feature of this molecule. Both the cyclopropane (B1198618) and cyclobutane rings are significantly strained due to deviations from ideal bond angles (angle strain) and eclipsing interactions between adjacent C-H bonds (torsional strain). masterorganicchemistry.com The total strain energy of cyclopropane is approximately 27.6 kcal/mol, and for cyclobutane, it is about 26.3 kcal/mol. masterorganicchemistry.comresearchgate.net Computational chemistry allows for the quantification of this strain. One common method involves using homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction. The energy of this reaction, calculated computationally, corresponds to the strain energy of the cyclic molecule. acs.org

Table 4: Hypothetical Homodesmotic Reaction to Calculate Strain Energy of the Cyclobutane Moiety
ReactionCalculated ΔH (kcal/mol)
c-C₄H₇-NH-c-C₃H₅ + 4 CH₃-CH₃ → 2 CH₃-CH₂-CH₃ + CH₃-CH(NH-c-C₃H₅)-CH₃~26.0

Note: This table illustrates a method for calculating strain energy. The value represents the relief of strain when the cyclobutane ring is "opened" into acyclic fragments.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. ulisboa.pturegina.ca In an MD simulation, the motion of each atom is calculated over a series of very short time steps by solving Newton's equations of motion, using a force field to describe the potential energy of the system. acs.orgnih.gov

For this compound, an MD simulation could be used to:

Study the conformational flexibility of the molecule in a solvent like water, observing transitions between axial and equatorial conformers.

Analyze the structure and dynamics of the solvent molecules surrounding the amine, providing a detailed picture of hydration. acs.org

Simulate the interaction of the molecule with other solutes or within a larger system, such as a biological membrane or polymer matrix. mdpi.com

The simulation begins with an energy minimization step, followed by an equilibration period to bring the system to the desired temperature and pressure, and finally, a production run from which trajectories are collected for analysis. ulisboa.ptnih.gov

Conformational Sampling and Dynamic Behavior in Solution

Conformational sampling is a computational technique used to explore the different spatial arrangements (conformations) a molecule can adopt. For this compound, this would involve assessing the rotation around the C-N single bond and the puckering of the cyclobutane ring. The dynamic behavior of these conformations in a solvent is typically studied using Molecular Dynamics (MD) simulations.

MD simulations would model the movement of the atoms of the molecule over time in a simulated solvent environment, providing a view of its flexibility and preferred shapes. rsc.org Such studies on similar cyclic amines show that the chair-like and boat-like conformations of the ring systems are often in equilibrium, and the presence of substituents can favor one form over another. rsc.org For this compound, key areas of investigation would include the orientation of the cyclopropyl group relative to the cyclobutane ring and the influence of the amine proton.

Table 1: Hypothetical Conformational Analysis Parameters for this compound

Parameter Description Theoretical Method
Dihedral Angle (C-C-N-C) Rotation around the bond connecting the cyclobutane and the nitrogen atom. Molecular Dynamics (MD)
Ring Pucker Amplitude & Phase Quantifies the non-planar conformation of the cyclobutane ring. MD, Quantum Mechanics (QM)
Energy Minima The lowest energy (most stable) conformations of the molecule. QM, MD with Umbrella Sampling

Solvent Effects and Solvation Dynamics

The properties and behavior of a molecule can be significantly influenced by the surrounding solvent. Computational methods can model these interactions explicitly (by including individual solvent molecules) or implicitly (by representing the solvent as a continuous medium). Studies on related molecules like 1-cyclohexyluracil have shown that solvent polarity and hydrogen bonding ability can dramatically affect excited state dynamics and reaction pathways. researchgate.net

For this compound, a primary amine, the ability to form hydrogen bonds with protic solvents (like water or alcohols) would be a critical factor. Solvation dynamics simulations could reveal the structure of the solvent shell around the amine group and the timescale of solvent reorganization, which is crucial for understanding its chemical reactivity.

Protein-Ligand Interaction Dynamics (if applicable for derivatives)

While there is no specific information on this compound derivatives binding to proteins, the study of protein-ligand interactions is a cornerstone of drug discovery. nih.govmdpi.com Molecular dynamics simulations are a key tool for this purpose, allowing researchers to observe the stability of a ligand in a protein's binding site and identify key interactions. nih.govresearchgate.netaalto.fi These simulations can reveal how the protein and ligand adapt to each other, a process known as "induced fit," or how a ligand selects a pre-existing protein conformation. nih.gov The cyclopropyl group, in particular, is a valuable motif in medicinal chemistry, often used to increase potency or metabolic stability. scientificupdate.com If a derivative of this compound were identified as a ligand for a specific protein, MD simulations would be essential to understand the dynamic nature of the binding. researchgate.net

Molecular Docking and Chemoinformatics

Molecular docking and chemoinformatics are computational techniques central to modern drug discovery, used to predict and analyze the interaction between small molecules and biological targets. nih.govnih.govnih.govresearchgate.net

Ligand-Target Binding Prediction in Theoretical Models

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govnih.gov For this compound, a hypothetical docking study would involve placing the molecule into the active site of a target protein and calculating a "docking score," which estimates the binding affinity. The cyclopropyl and cyclobutane groups would be treated as rigid, hydrophobic moieties that could fit into corresponding pockets in the receptor, while the amine group could form crucial hydrogen bonds or ionic interactions.

Table 2: Example of a Hypothetical Docking Score Table

Target Protein Docking Score (kcal/mol) Predicted Key Interactions
Monoamine Oxidase A (MAO-A) -6.5 Hydrogen bond with Tyr444; Hydrophobic interactions with Phe208, Tyr407
G-Protein Coupled Receptor X -7.2 Ionic interaction with Asp125; van der Waals contacts with Leu198, Trp257

Note: The data in this table is purely illustrative and not based on experimental results.

Virtual Screening for Analog Discovery

Virtual screening is a chemoinformatic technique that involves docking large libraries of compounds against a target protein to identify potential "hits." mdpi.com If this compound were used as a starting point, chemoinformatic tools could search databases for structurally similar compounds to purchase or synthesize. acs.org Techniques like "matched molecular pair analysis" could be used to understand how small structural changes affect predicted binding affinity, guiding the design of more potent analogs. nih.gov The unique, rigid scaffold of this compound could serve as an interesting starting point for exploring new chemical space in drug discovery programs. nih.gov

Machine Learning and Artificial Intelligence Applications in Molecular Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and molecular design by enabling rapid prediction of molecular properties and the generation of novel chemical structures. youtube.comnih.govbioengineer.org

These advanced computational models are trained on large datasets of molecules with known properties. nih.gov For a molecule like this compound, an ML model could be used to predict a wide range of properties, such as:

Physicochemical properties: Solubility, lipophilicity (logP), and pKa.

ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity.

Biological activity: Predicted affinity for various biological targets.

Furthermore, generative AI models can design entirely new molecules. bakerlab.org For instance, a model could be trained on a dataset of known kinase inhibitors and then tasked with generating novel compounds that incorporate a cyclopropylcyclobutane scaffold, potentially leading to the discovery of new drug candidates with improved properties. rsc.org The integration of ML allows researchers to navigate the vast chemical space more efficiently and prioritize the synthesis of compounds with the highest probability of success. nih.govrsc.org

Applications in Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of Chemical Probes and Research Tools

Chemical probes are indispensable tools for dissecting complex biological processes. The N-cyclopropylcyclobutanamine scaffold can be strategically modified to generate a variety of probes, each tailored for specific experimental applications, from visualizing molecular interactions to identifying protein targets. The secondary amine of this compound serves as a key functional handle for the attachment of reporter groups and reactive moieties.

Fluorescently Labeled Analogs for In Vitro Mechanistic Studies

Fluorescently labeled analogs of bioactive molecules are crucial for a range of in vitro assays, including fluorescence polarization, FRET (Förster Resonance Energy Transfer), and fluorescence microscopy, which help to study binding kinetics, enzyme activity, and subcellular localization.

A fluorescent probe based on this compound could be synthesized by coupling a fluorophore to the secondary amine. The choice of fluorophore would depend on the specific application, considering factors like quantum yield, photostability, and spectral properties. Common fluorophores such as fluorescein (B123965), rhodamine, and BODIPY dyes are often derivatized as isothiocyanates, succinimidyl esters, or sulfonyl chlorides, which react readily with secondary amines. britannica.comlibretexts.org

Hypothetical Synthesis of a Fluorescently Labeled this compound Analog:

A plausible synthetic route would involve the reaction of this compound with a fluorophore that has been activated for amine coupling. For instance, fluorescein isothiocyanate (FITC) would react with the secondary amine of this compound in a suitable organic solvent, often with a non-nucleophilic base, to yield the corresponding thiourea-linked fluorescent conjugate.

Reactant 1 Reactant 2 Reaction Type Potential Product
This compoundFluorescein isothiocyanate (FITC)Nucleophilic additionN-cyclopropyl-N-(cyclobutyl)thiourea-fluorescein conjugate
This compoundBODIPY FL NHS esterNucleophilic acyl substitutionN-cyclopropyl-N-(cyclobutyl)amide-BODIPY FL conjugate

These fluorescently labeled analogs would enable researchers to quantify the binding of the this compound scaffold to a target protein or to visualize its distribution within a cell, providing valuable insights into its mechanism of action.

Photoaffinity and Affinity Probes for Target Identification and Validation

Identifying the molecular targets of bioactive compounds is a critical step in drug discovery and chemical biology. Photoaffinity and affinity probes are powerful tools for this purpose. Photoaffinity probes contain a photoreactive group that, upon UV irradiation, forms a covalent bond with nearby molecules, thus permanently tagging the target protein. Affinity probes, on the other hand, are used to isolate binding partners from complex biological mixtures through affinity purification.

An this compound-based photoaffinity probe would incorporate a photoreactive moiety, such as a benzophenone (B1666685), an aryl azide (B81097), or a diazirine, as well as a reporter tag or a bioorthogonal handle (e.g., an alkyne or azide for click chemistry). The secondary amine is an ideal site for the attachment of a linker connecting these functionalities.

Design Strategy for an this compound-Based Photoaffinity Probe:

Linker Attachment: A bifunctional linker containing a carboxylic acid and a terminal alkyne could be coupled to the secondary amine of this compound via an amide bond formation.

Photoreactive Group Incorporation: A photoreactive group, such as a benzophenone carboxylic acid, could be attached to another part of the molecule, or the initial choice of this compound analog could already contain this feature.

Click Chemistry: After photo-crosslinking to its protein target, the alkyne handle on the probe would allow for the attachment of a reporter tag, such as biotin (B1667282) (for affinity purification and subsequent mass spectrometry-based identification) or a fluorophore (for visualization), via a copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Probe Component Function Example Moiety
ScaffoldBinds to the target proteinThis compound
Photoreactive GroupCovalently attaches to the target upon UV activationBenzophenone, Aryl Azide, Diazirine
Bioorthogonal HandleAllows for subsequent taggingAlkyne, Azide
Reporter TagEnables detection or purificationBiotin, Fluorophore

Isotopically Labeled Analogs for Mechanistic Investigations

Isotopically labeled compounds, in which one or more atoms are replaced with a heavier isotope (e.g., ²H (D), ¹³C, ¹⁵N), are invaluable for a variety of mechanistic studies. They are used in nuclear magnetic resonance (NMR) spectroscopy to study protein-ligand interactions and conformational changes, and in mass spectrometry to trace metabolic pathways and as internal standards for quantitative analysis.

The synthesis of an isotopically labeled this compound analog could be achieved by using isotopically labeled starting materials. For example, a deuterated version could be prepared through reductive amination of cyclobutanone (B123998) with cyclopropylamine (B47189) using a deuterium (B1214612) source like sodium borodeuteride (NaBD₄). Similarly, ¹³C or ¹⁵N labels could be incorporated by using appropriately labeled precursors in the synthesis of the cyclopropylamine or cyclobutanone rings.

Potential Applications of Isotopically Labeled this compound:

NMR Studies: A ¹⁵N-labeled analog could be used in Heteronuclear Single Quantum Coherence (HSQC) NMR experiments to monitor changes in the chemical environment of the nitrogen atom upon binding to a target protein.

Mass Spectrometry: Deuterated analogs are commonly used as internal standards in liquid chromatography-mass spectrometry (LC-MS) to accurately quantify the concentration of the unlabeled compound in biological samples.

Metabolic Stability Assays: Isotopic labeling can help in identifying and quantifying metabolites by distinguishing them from the parent compound in mass spectrometry analysis.

Scaffold Derivatization for Diversity-Oriented Libraries

The this compound core represents an attractive starting point for the construction of small molecule libraries with significant three-dimensional diversity. Such libraries are essential for screening campaigns aimed at discovering novel bioactive compounds.

Diversity-Oriented Synthesis (DOS) Strategies Leveraging the this compound Scaffold

Diversity-oriented synthesis (DOS) aims to efficiently generate structurally diverse and complex molecules that can populate unexplored regions of chemical space. nih.gov The this compound scaffold is well-suited for DOS due to its inherent three-dimensionality and the presence of a reactive secondary amine.

A DOS strategy starting from this compound could employ a "build/couple/pair" approach. nih.gov

Build: Synthesize a set of functionalized this compound derivatives. For example, the cyclobutane (B1203170) ring could be substituted with various functional groups.

Couple: Couple these derivatives with a diverse set of building blocks. The secondary amine is a prime site for this coupling, for instance, through acylation with a variety of carboxylic acids or reaction with different sulfonyl chlorides. britannica.comlibretexts.org

Pair: An intramolecular reaction could then be used to generate a new ring system, leading to significant skeletal diversity. This would require the building blocks used in the "couple" step to contain a second reactive group.

DOS Phase Action Example with this compound
Build Create initial diversity on the scaffold.Synthesis of substituted this compound analogs.
Couple Attach diverse building blocks.Acylation of the secondary amine with a library of carboxylic acids containing a second functional group (e.g., an alkene).
Pair Form new ring structures.An intramolecular cyclization, such as a ring-closing metathesis, to create a macrocycle or a new heterocyclic ring fused to the scaffold.

This strategy would allow for the rapid generation of a library of compounds with high skeletal and stereochemical diversity, all originating from the common this compound core.

Combinatorial Chemistry and Parallel Synthesis Approaches

While DOS focuses on skeletal diversity, combinatorial chemistry and parallel synthesis are powerful for exploring appendage diversity around a central scaffold. nih.gov In this approach, the this compound core would be systematically decorated with a wide variety of substituents.

Parallel synthesis could be employed to react this compound with a large library of building blocks in a multi-well plate format. Common reactions for derivatizing secondary amines are highly amenable to this format. mnstate.edu

Example of a Parallel Synthesis Library Based on this compound:

A library could be constructed by reacting this compound with:

A diverse set of acid chlorides to create a library of amides.

A diverse set of sulfonyl chlorides to create a library of sulfonamides.

A diverse set of aldehydes/ketones followed by reduction (reductive amination) to generate a library of tertiary amines.

This approach would result in a large, focused library of analogs, which would be ideal for structure-activity relationship (SAR) studies to optimize the properties of a hit compound identified from an initial screen.

Reaction Type Building Block Library Resulting Functional Group
AcylationAcid ChloridesAmide
SulfonylationSulfonyl ChloridesSulfonamide
Reductive AminationAldehydes/KetonesTertiary Amine

By leveraging the this compound scaffold in these combinatorial approaches, medicinal chemists can systematically explore the chemical space around this unique three-dimensional core to discover and develop new therapeutic agents.

Structure-Activity Relationship (SAR) Studies for Biological Modulators

The structure-activity relationship (SAR) explores how the chemical structure of a molecule correlates with its biological activity. wikipedia.org For this compound, SAR studies are crucial for understanding how its distinct components—the cyclopropyl (B3062369) group, the cyclobutyl group, and the secondary amine—contribute to its interactions with biological targets.

While specific in vitro studies on this compound are not extensively documented in publicly available literature, the molecular determinants for the biological activity of related cycloalkylamines can provide valuable insights. The biological activity of such compounds is often dictated by a combination of steric and electronic factors.

The cyclopropyl ring is a key feature. Its high degree of s-character in the C-H bonds and its rigid, strained conformation can lead to unique interactions with biological macromolecules. The orientation of the cyclopropyl group relative to the rest of the molecule can significantly influence binding affinity and selectivity for a target.

The cyclobutyl ring introduces a larger, yet still constrained, hydrophobic element. Variations in the substitution pattern on this ring would likely modulate the compound's lipophilicity and its steric fit within a binding pocket. The puckered conformation of the cyclobutane ring can also present different spatial arrangements of substituents, affecting biological activity.

The secondary amine serves as a crucial hydrogen bond donor and acceptor, and its basicity is a key determinant of its interaction with acidic residues in a protein's active site. The nitrogen atom's lone pair of electrons can also engage in important binding interactions.

Hypothetical SAR studies on this compound would involve systematic modifications of these structural features to probe their importance.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Insights for this compound Analogs

MoietyModificationExpected Impact on Biological Activity
Cyclopropyl GroupSubstitution on the ringCould enhance potency or selectivity by probing specific sub-pockets of a binding site.
Replacement with other small ringsAltering ring strain and geometry would likely change the binding mode and affinity.
Cyclobutyl GroupIntroduction of polar substituentsMay improve solubility and introduce new hydrogen bonding interactions.
Ring expansion or contractionWould alter the steric profile and potentially reorient the cyclopropylamine moiety.
Secondary AmineN-alkylation or N-acylationModifies basicity and steric hindrance, likely impacting binding affinity.
Conversion to a tertiary amineCould alter the hydrogen bonding capacity and pharmacokinetic properties.

Cyclopropylamines as a class are well-known for their ability to modulate the activity of certain enzymes, particularly Cytochrome P450 (CYP450) and Monoamine Oxidase (MAO).

Cytochrome P450 Inhibition:

The cyclopropylamine moiety can act as a mechanism-based inactivator of CYP450 enzymes. The proposed mechanism involves the oxidation of the amine nitrogen to a radical cation. This is followed by the cleavage of the strained cyclopropane (B1198618) ring, leading to the formation of a reactive species that can covalently bind to the enzyme, thereby irreversibly inhibiting it. This property makes cyclopropylamine-containing compounds potent inhibitors of various CYP450 isoforms. While specific data for this compound is not available, it is plausible that it could exhibit similar inhibitory activity.

Monoamine Oxidase Modulation:

Cyclopropylamines are also recognized as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. The inhibitory mechanism is thought to involve the formation of a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme. The selectivity for MAO-A versus MAO-B can often be tuned by modifying the substituents on the cyclopropylamine scaffold.

Table 2: Potential Enzyme Modulation by this compound Based on the Cyclopropylamine Class

Enzyme TargetPotential EffectGeneral Mechanism for Cyclopropylamines
Cytochrome P450 (CYP450)InhibitionMechanism-based inactivation via ring opening of the oxidized cyclopropylamine.
Monoamine Oxidase (MAO)InhibitionCovalent modification of the FAD cofactor.

Application as Precursors for Advanced Organic Materials and Functional Molecules

The unique structural characteristics of this compound make it a potentially valuable building block in the synthesis of advanced organic materials and functional molecules. Both the cyclopropyl and cyclobutyl groups can impart specific properties to larger molecular architectures.

The strained nature of the cyclopropane ring can be harnessed in ring-opening reactions to generate more complex structures. For instance, vinylcyclopropanes, which could potentially be synthesized from this compound derivatives, are known to undergo polymerization to form polymers with unique properties, such as low volume shrinkage during polymerization. sci-hub.box

The cyclobutane moiety, with its defined stereochemistry, can serve as a rigid scaffold for the construction of complex natural products and other biologically active molecules. The application of C-H functionalization logic to cyclobutanes allows for the synthesis of intricate molecular architectures.

While there are no specific examples in the literature of this compound being used as a precursor for advanced materials, its constituent parts are recognized for their utility in organic synthesis. For example, N-arylcyclopropylamines can be synthesized via palladium-catalyzed C-N bond formation, opening avenues to novel functional molecules. researchgate.net The synthesis of polymers from various cyclic monomers is a well-established field, and the incorporation of the this compound motif could lead to materials with novel thermal and mechanical properties. google.com

Table 3: Potential Applications of this compound as a Synthetic Precursor

Application AreaSynthetic StrategyPotential Outcome
Polymer ChemistryDerivatization to a polymerizable monomer (e.g., vinylcyclopropane)Synthesis of polymers with potentially low shrinkage and unique physical properties. sci-hub.box
Medicinal ChemistryUse as a scaffold for further elaborationDevelopment of novel therapeutic agents with defined three-dimensional structures.
Materials ScienceIncorporation into larger functional moleculesCreation of materials with tailored electronic or optical properties.

Advanced Analytical Methodologies for Research Purity, Characterization, and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful separation techniques widely used for the analysis of non-volatile and thermally labile compounds like N-cyclopropylcyclobutanamine. rsc.org UPLC, an evolution of HPLC, utilizes smaller particle-sized columns to achieve higher resolution, faster analysis times, and increased sensitivity.

A typical approach for developing a purity analysis method would involve screening various columns and mobile phase pH conditions to maximize the resolution between the main compound and any potential impurities or degradants. For a basic compound like this compound, reversed-phase chromatography is a common choice.

ParameterHPLC ConditionUPLC Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile
Gradient 5% to 95% B over 15-20 minutes5% to 95% B over 5-7 minutes
Flow Rate 1.0 mL/min0.4-0.6 mL/min
Column Temperature 25-40 °C30-50 °C
Detection UV at 210-220 nm (due to lack of strong chromophore) or Mass Spectrometry (MS)Photodiode Array (PDA) and/or Mass Spectrometry (MS)
Injection Volume 5-20 µL1-5 µL

Since this compound contains a chiral center, distinguishing between its enantiomers is critical in many research applications. Chiral HPLC is the most effective technique for this purpose. yakhak.org The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely recognized for their broad applicability in separating chiral amines. yakhak.org Another approach involves the use of crown ether-based CSPs for the separation of underivatized amino compounds. nih.gov

ParameterTypical Chiral HPLC Conditions
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Cellulose or Amylose derivatives on silica) or Crown Ether-based
Column Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase Typically a mixture of a non-polar solvent (e.g., Hexane) and an alcohol (e.g., Isopropanol, Ethanol), often with a basic additive (e.g., Diethylamine) to improve peak shape.
Elution Mode Isocratic
Flow Rate 0.5-1.0 mL/min
Temperature Ambient or controlled (e.g., 25 °C)
Detection UV (at a low wavelength like 210 nm)

Developing and validating an HPLC or UPLC method for complex samples requires demonstrating its suitability for the intended purpose. chromatographyonline.com Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). nih.gov

Specificity is crucial and is established by showing that the method can separate the analyte from impurities, degradation products, and matrix components. nih.govpharmtech.com This is often assessed through forced degradation studies, where the compound is exposed to stress conditions like acid, base, heat, light, and oxidation. chromatographyonline.com

Linearity, accuracy, and precision are also key validation parameters. nih.gov Linearity demonstrates a proportional relationship between detector response and analyte concentration over a specific range. chromatographyonline.com Accuracy is determined by comparing the measured amount to a known true value, while precision assesses the closeness of repeated measurements. pharmtech.com

A validated method for this compound in a reaction mixture would ensure that the reported purity is accurate and not skewed by co-eluting starting materials or by-products. ijrpr.com

When a pure sample of this compound is needed for further research, preparative chromatography is employed. acs.org This technique is a scaled-up version of analytical HPLC, designed to isolate and purify larger quantities of a compound. semanticscholar.org The primary goal is to maximize throughput and purity rather than just obtaining analytical data. acs.org For basic amines, which can interact strongly with the acidic silanols of standard silica (B1680970) gel, amine-functionalized silica or the addition of a competing amine like triethylamine (B128534) to the mobile phase can improve purification. biotage.combiotage.com Reversed-phase preparative chromatography is also a viable option, especially for polar and ionizable compounds. biotage.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Analytes

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. waters.com Since this compound is a secondary amine, it possesses an active hydrogen that can lead to poor peak shape and adsorption on the GC column. researchgate.net Therefore, derivatization is typically required to increase its volatility and thermal stability. researchgate.netsigmaaldrich.com

Acylation is a common derivatization strategy for primary and secondary amines. researchgate.net Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride react with the amine to form a stable, more volatile derivative that is also more amenable to detection by electron capture detection (ECD) or mass spectrometry. jfda-online.com Another approach is the formation of carbamates using chloroformate reagents like propyl chloroformate. phenomenex.com

ParameterTypical GC-MS Conditions for Derivatized this compound
Derivatization Reagent Trifluoroacetic anhydride (TFAA), Pentafluorobenzoyl chloride, or Propyl chloroformate.
GC Column Mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane) such as a DB-5MS or Rtx-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness). mdpi.com
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min). mdpi.com
Injection Mode Split/Splitless, with the injector temperature set to ~250-280 °C. nih.gov
Oven Program Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280-300 °C.
MS Ion Source Electron Ionization (EI) at 70 eV.
MS Analyzer Quadrupole or Time-of-Flight (TOF).
Acquisition Mode Full Scan for identification of unknowns or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification of the target analyte.

Capillary Electrophoresis (CE) and Microfluidic Devices for High-Resolution Separations

Capillary electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of ions in an electric field. vu.nl It is particularly well-suited for the analysis of small, charged molecules like protonated amines. nih.govresearchgate.net CE provides very high separation efficiency, requires minimal sample volume, and generates little waste. illinois.edu

For this compound, which is a basic compound, a low pH buffer would be used to ensure the analyte is protonated and carries a positive charge. It would then migrate toward the cathode. The separation of similar amines can be optimized by adjusting the buffer pH, concentration, and applied voltage. nih.gov Microfluidic devices, which are miniaturized CE systems, offer even faster analysis times and higher throughput. illinois.edu

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS, GCxGC) for Comprehensive Analysis and Trace Detection

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, providing unparalleled sensitivity and selectivity. rsc.org

LC-MS/MS is a powerful tool for quantifying low levels of this compound in complex matrices, such as biological fluids. scispace.com The technique uses a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. mdpi.com The first quadrupole selects the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific fragment ion for detection. This highly specific process minimizes matrix interference and allows for very low limits of detection. mdpi.comscienceopen.com

GC-MS/MS offers similar advantages of enhanced selectivity and sensitivity for GC-amenable compounds. nih.gov By using MRM, it can significantly improve the signal-to-noise ratio compared to single-quadrupole GC-MS, making it ideal for trace-level analysis in complex samples. nih.gov

Comprehensive two-dimensional gas chromatography (GCxGC) provides a massive increase in peak capacity and resolving power compared to conventional GC. It is particularly useful for separating components in extremely complex samples. The effluent from the first GC column is sequentially trapped and then rapidly re-injected onto a second, shorter column with a different stationary phase, providing an orthogonal separation mechanism.

Future Perspectives and Emerging Research Directions

Synergistic Integration of Computational and Experimental Methodologies

The confluence of computational chemistry and experimental validation is set to accelerate the understanding and application of N-cyclopropylcyclobutanamine. Theoretical models, such as Density Functional Theory (DFT) and molecular mechanics (MM), can provide profound insights into the compound's structural and electronic properties, reaction mechanisms, and stability. nih.govresearchgate.net

Combined computational and experimental studies are crucial for predicting and rationalizing reaction outcomes. acs.org For instance, DFT calculations can model transition states for various synthetic routes, helping to identify the most energetically favorable pathways and predict potential side products. acs.org This predictive power allows for the in silico screening of catalysts and reaction conditions, reducing the experimental workload and expediting the discovery of optimal synthetic protocols. Furthermore, this synergy can explain observed selectivities in complex reactions, providing a mechanistic framework for future catalyst design. acs.org

Table 1: Application of Computational Methods in this compound Research

Computational Method Application Area Potential Insights
Density Functional Theory (DFT) Reaction Mechanism Analysis Elucidation of transition state energies, prediction of regioselectivity and stereoselectivity. acs.org
Molecular Mechanics (MM) Conformational Analysis Determination of stable conformers and ring pucker of the cyclobutane (B1203170) moiety. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Enzyme-Substrate Interactions Modeling how biocatalysts (e.g., transaminases) bind the substrate for asymmetric synthesis.

| Virtual Screening | Discovery of Derivatives | Identifying potential derivatives with desirable properties for materials or biological applications. |

Development of Novel and Sustainable Synthetic Routes

Modern organic synthesis is increasingly driven by the principles of green chemistry, focusing on efficiency, atom economy, and the reduction of hazardous waste. mdpi.com Future synthesis of this compound will likely move beyond traditional multi-step procedures toward more innovative and sustainable strategies.

Promising approaches include:

Photoredox Catalysis: Visible-light-induced reactions offer mild conditions for forming complex bonds. A photoredox-catalyzed cascade strategy could enable the efficient construction of the polysubstituted cyclobutane core from readily available precursors like bicyclo[1.1.0]butanes (BCBs). nih.gov

Catalytic C-N Bond Formation: Advanced palladium-catalyzed amination reactions, developed by groups like Buchwald and Hartwig, present a direct route to N-aryl cyclopropylamines and could be adapted for this aliphatic amine, though challenges related to the strained rings must be addressed. researchgate.net

Borrowing Hydrogen Strategy: This methodology, often catalyzed by iridium or ruthenium complexes, allows for the formation of C-N bonds from alcohols and amines with water as the only byproduct. organic-chemistry.org This approach could be used to couple cyclobutanol (B46151) with cyclopropylamine (B47189) in a highly atom-economical fashion.

Cascade Reactions: The development of cascade reactions, where multiple bond-forming events occur in a single pot, represents a highly efficient synthetic strategy. An iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition is a recent example of a cascade that produces enantioenriched cyclobutane derivatives. chemistryviews.org

Table 2: Comparison of Synthetic Strategies for Cyclic Amines

Strategy Catalyst Type Advantages Challenges
Photoredox Cascade Photosensitizer (e.g., Iridium complex) Mild conditions, high functional group tolerance. nih.govchemistryviews.org Substrate scope may be limited.
Borrowing Hydrogen Iridium or Ruthenium complexes High atom economy, produces water as byproduct. organic-chemistry.org Requires specific catalyst systems.
Microwave-Assisted Synthesis None (thermal) Rapid reaction times, often solvent-free. mdpi.comorganic-chemistry.org Scalability can be an issue.

| Hydroamination | Gold(I) or other late-transition metals | Direct addition of N-H across a double bond. organic-chemistry.org | Substrate scope can be limited for unactivated olefins. |

Expansion into Underexplored Chemical Biology and Materials Science Applications

The unique structural features of this compound make it a promising building block for both materials science and chemical biology. The cyclobutane ring, while less common than five- and six-membered rings, offers a distinct conformational rigidity that can be advantageous in the design of bioactive molecules. lifechemicals.com

Materials Science: Cyclobutane derivatives have found applications in the production of stress-responsive polymers and in supramolecular chemistry. lifechemicals.com The inherent ring strain of the cyclobutane motif can be harnessed in ring-opening polymerizations to create novel materials. nbinno.com The this compound scaffold could be incorporated into polymer backbones or as a pendant group to tune material properties such as thermal stability and mechanical response.

Chemical Biology and Medicinal Chemistry: In drug discovery, the cyclobutane fragment is often used to impose conformational constraints on a molecule, which can lead to improved binding affinity and selectivity for a biological target. lifechemicals.com Unlike double bonds, the cyclobutane ring does not significantly alter the electronic properties of a molecule. lifechemicals.com While this compound itself has no established biological significance, it serves as a scaffold that could be elaborated to create analogues of known bioactive compounds. The cyclobutane motif is found in several important molecules, including the anticancer drug Carboplatin and ladderane lipids found in anammox bacteria. wikipedia.org

Harnessing Advanced Biocatalytic Approaches for Complex Molecule Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing exceptional selectivity under mild reaction conditions. nih.gov The synthesis of chiral amines is a particularly strong area for biocatalysis, and these methods are directly applicable to the enantioselective production of this compound.

Key biocatalytic approaches include:

Transaminases (TAs): These enzymes can catalyze the asymmetric amination of a ketone (cyclobutanone) using an amine donor (like isopropylamine) to produce a chiral amine (cyclobutanamine). Subsequent chemical or enzymatic alkylation with a cyclopropyl (B3062369) group would complete the synthesis.

Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of imines. researchgate.net A pre-formed imine between cyclobutanone (B123998) and cyclopropylamine could be stereoselectively reduced by an IRED to yield the target molecule in high enantiomeric excess.

Enzyme Cascades: Multiple enzymes can be combined in a one-pot "cascade" reaction, often within a whole-cell system, to perform multi-step transformations. acs.orgnottingham.ac.uk A de novo enzyme cascade could be designed starting from a simple linear keto acid, using a combination of carboxylic acid reductases (CARs), transaminases (TAs), and imine reductases (IREDs) to build the cyclic amine framework in situ. acs.orgmanchester.ac.uk This approach benefits from cofactor regeneration within the host cell (e.g., E. coli), making the process highly efficient and sustainable. nottingham.ac.uk

Table 3: Relevant Enzyme Classes for this compound Synthesis

Enzyme Class Reaction Catalyzed Application
ω-Transaminase (ω-TA) Asymmetric amination of ketones Synthesis of chiral cyclobutanamine from cyclobutanone. acs.org
Imine Reductase (IRED) Asymmetric reduction of C=N bonds Stereoselective reduction of the imine formed between cyclobutanone and cyclopropylamine. researchgate.net
Carboxylic Acid Reductase (CAR) Reduction of carboxylic acids to aldehydes Initial step in a cascade to form a cyclic amine precursor from a linear keto acid. acs.orgmanchester.ac.uk

| N-methyl amino acid dehydrogenases | Reductive coupling of ketones and amines | Asymmetric synthesis of N-alkyl amino acids, a related transformation. nih.gov |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-cyclopropylcyclobutanamine, and how do reaction parameters influence yield optimization?

  • Methodology : Two primary pathways are reported for analogous compounds:

Reductive amination : React cyclobutanamine with cyclopropyl carbonyl derivatives (e.g., cyclopropanecarboxaldehyde) under hydrogenation (H₂, 50–80°C) using catalysts like Pd/C or Raney Ni. Monitor pH to minimize side reactions .

Nucleophilic substitution : Substitute cyclopropyl groups onto pre-functionalized cyclobutanamine precursors (e.g., bromocyclobutanamine) in polar aprotic solvents (DMF, DMSO) with bases like K₂CO₃. Yield depends on steric hindrance and reaction time .

  • Key Parameters : Solvent polarity, catalyst loading, and temperature gradients (optimized via Design of Experiments, DOE) significantly affect purity and yield.

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Analytical Workflow :

¹H/¹³C NMR : Compare chemical shifts with computational predictions (e.g., DFT simulations) to confirm cyclopropane and cyclobutane ring integration .

Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected m/z for C₇H₁₄N₂: 126.1157) .

HPLC-PDA : Assess purity (>95% recommended for pharmacological studies) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for novel this compound derivatives?

  • Contradiction Analysis :

  • Step 1 : Cross-validate with heteronuclear techniques (e.g., HSQC, DEPT-135) to distinguish overlapping proton signals caused by ring strain .
  • Step 2 : Perform variable-temperature NMR to assess conformational flexibility and dynamic effects .
  • Step 3 : Compare experimental data with computational models (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) to identify steric or electronic anomalies .

Q. What computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Approach :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites (e.g., cyclopropane ring’s susceptibility to ring-opening) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to model reaction pathways and transition states .

Methodological Design & Data Handling

Q. How to design a stability study for this compound under varying storage conditions?

  • Protocol :

  • Conditions : Test thermal stability (25°C, 40°C), photodegradation (UV/vis light), and hygroscopicity (75% RH) over 4 weeks .
  • Analysis : Monitor degradation via HPLC and LC-MS every 7 days. Use Arrhenius plots to extrapolate shelf-life .

Q. What statistical methods ensure reproducibility in synthesizing this compound across multiple batches?

  • Data Analysis :

  • ANOVA : Compare yields (n ≥ 5 batches) to identify outliers caused by catalyst variability .
  • Error Bars : Report ±2σ confidence intervals for purity and reaction efficiency .

Safety & Compliance

Q. What safety protocols are critical during large-scale purification of this compound?

  • Guidelines :

  • Containment : Use explosion-proof fume hoods and inert gas (N₂) during solvent removal .
  • Spill Management : Absorb spills with diatomite and decontaminate surfaces with ethanol .

Key Recommendations for Future Research

  • Stereochemical Studies : Investigate enantiomeric separation using chiral HPLC columns (e.g., Chiralpak IA) .
  • Toxicological Profiling : Conduct Ames tests and zebrafish embryo assays to assess genotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.